REACTION_CXSMILES
|
[Cl-].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[CH2:9][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Br:17]>CC(O)C>[Br:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[S:10][CH2:9][N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]1=[NH:2] |f:0.1|
|
Name
|
sodium 2-propoxide
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].NC1=[N+](C=CC=C1)CSC1=C(C=CC=C1)Br
|
Name
|
sodium 2-propoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered hot
|
Type
|
WASH
|
Details
|
the insoluble solid is washed repeatedly with warm 2-propanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate and washings are concentrated to a volume of about 25 ml in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
FILTRATION
|
Details
|
the solid that separates is filtered
|
Type
|
CUSTOM
|
Details
|
is recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)SCN1C(C=CC=C1)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |